

Fmoc-AOAc-OH: A Versatile Tool in Drug Discovery and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-AOAc-OH*

Cat. No.: *B557817*

[Get Quote](#)

Introduction

Fmoc-AOAc-OH, also known as (Fmoc-aminoxy)acetic acid, is a valuable bifunctional molecule widely utilized in medicinal chemistry and drug discovery.^[1] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protected aminoxy group and a carboxylic acid, makes it an ideal building block for various applications, including peptide synthesis, and as a linker in the construction of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).^{[1][2][3]} The Fmoc group provides a temporary protecting group for the amino function, which can be selectively removed under mild basic conditions, a cornerstone of modern solid-phase peptide synthesis (SPPS).^[4] The aminoxy and carboxylic acid functionalities, on the other hand, allow for versatile conjugation strategies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Fmoc-AOAc-OH** is presented in the table below.

Property	Value	References
Synonyms	Fmoc-Aoa-OH, (Fmoc-aminoxy)acetic acid	[1]
CAS Number	123106-21-8	[1] [5] [6] [7]
Molecular Formula	C17H15NO5	[1] [5] [6] [7]
Molecular Weight	313.3 g/mol	[5] [6] [7]
Appearance	White crystalline powder	[1]
Purity	95 - 100%	[1] [6]
Melting Point	121 - 138 °C	[1]
Storage Conditions	0 - 8 °C	[1]

Application 1: Solid-Phase Peptide Synthesis (SPPS)

Fmoc-AOAc-OH serves as a crucial building block in SPPS, enabling the introduction of an aminoxy functional group into a peptide sequence.[\[1\]](#) This functionality can be used for subsequent modifications, such as the site-specific attachment of labels, imaging agents, or other molecules of interest through the formation of a stable oxime bond. The Fmoc/tBu synthesis strategy is the most commonly used methodology for SPPS.[\[8\]](#)

Experimental Protocol: Incorporation of Fmoc-AOAc-OH into a Peptide using Manual SPPS

This protocol describes a general procedure for the incorporation of **Fmoc-AOAc-OH** into a peptide sequence on a Rink Amide resin for a C-terminal amide. Optimization of reaction times and reagent equivalents may be necessary depending on the specific peptide sequence.

Materials:

- Rink Amide resin

- N,N-Dimethylformamide (DMF)

- Dichloromethane (DCM)

- 20% (v/v) Piperidine in DMF

- **Fmoc-AOAc-OH**

- Fmoc-protected amino acids

- Coupling reagent (e.g., HBTU/HOBt or HATU)

- N,N-Diisopropylethylamine (DIPEA)

- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

- Cold diethyl ether

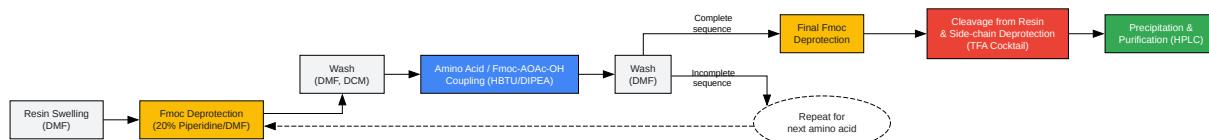
Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.[\[9\]](#)

- Fmoc Deprotection:

- Treat the resin with 20% piperidine in DMF for 5 minutes.

- Drain the solution.


- Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete Fmoc removal.[\[9\]](#)

- Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

- Coupling of the First Amino Acid:

- In a separate vessel, activate the first Fmoc-protected amino acid (3-5 equivalents) using a coupling reagent (e.g., HBTU/HOBt) and DIPEA in DMF.

- Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (blue beads), repeat the coupling step.[10]
- Wash the resin with DMF.
- Chain Elongation: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the desired sequence.
- Incorporation of **Fmoc-AOAc-OH**: At the desired position in the peptide sequence, use **Fmoc-AOAc-OH** in the coupling step (Step 3).
- Final Fmoc Deprotection: After coupling the last amino acid (or **Fmoc-AOAc-OH**), perform a final Fmoc deprotection as described in Step 2.
- Cleavage and Deprotection:
 - Wash the peptide-resin with DCM and dry it under vacuum.[11]
 - Treat the resin with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[11]
 - Filter the resin and collect the filtrate.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[11]
 - Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
 - Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

[Click to download full resolution via product page](#)

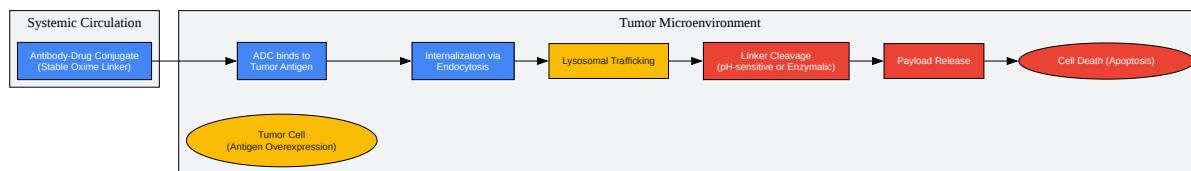
General workflow for Solid-Phase Peptide Synthesis (SPPS).

Application 2: Antibody-Drug Conjugates (ADCs)

Fmoc-AOAc-OH can be utilized as a component of a linker in the synthesis of ADCs.[3][12] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[13][14] The linker plays a critical role in the stability and efficacy of the ADC.[13] The aminoxy group of **Fmoc-AOAc-OH** allows for the formation of a stable oxime linkage with a payload containing an aldehyde or ketone.

Protocol: Conceptual Synthesis of a Drug-Linker Conjugate and ADC Formation

This protocol outlines the conceptual steps for creating an ADC using **Fmoc-AOAc-OH** as part of the linker.


Part 1: Synthesis of the Drug-Linker Intermediate

- **Fmoc Deprotection of Fmoc-AOAc-OH:** Remove the Fmoc group from **Fmoc-AOAc-OH** using standard basic conditions (e.g., piperidine in DMF) to yield aminoxyacetic acid.
- **Coupling to a Linker Moiety (Optional):** The carboxylic acid of aminoxyacetic acid can be coupled to another linker component (e.g., a peptide or a PEG spacer) using standard peptide coupling chemistry. This step allows for the introduction of specific cleavage sites or modification of physicochemical properties.

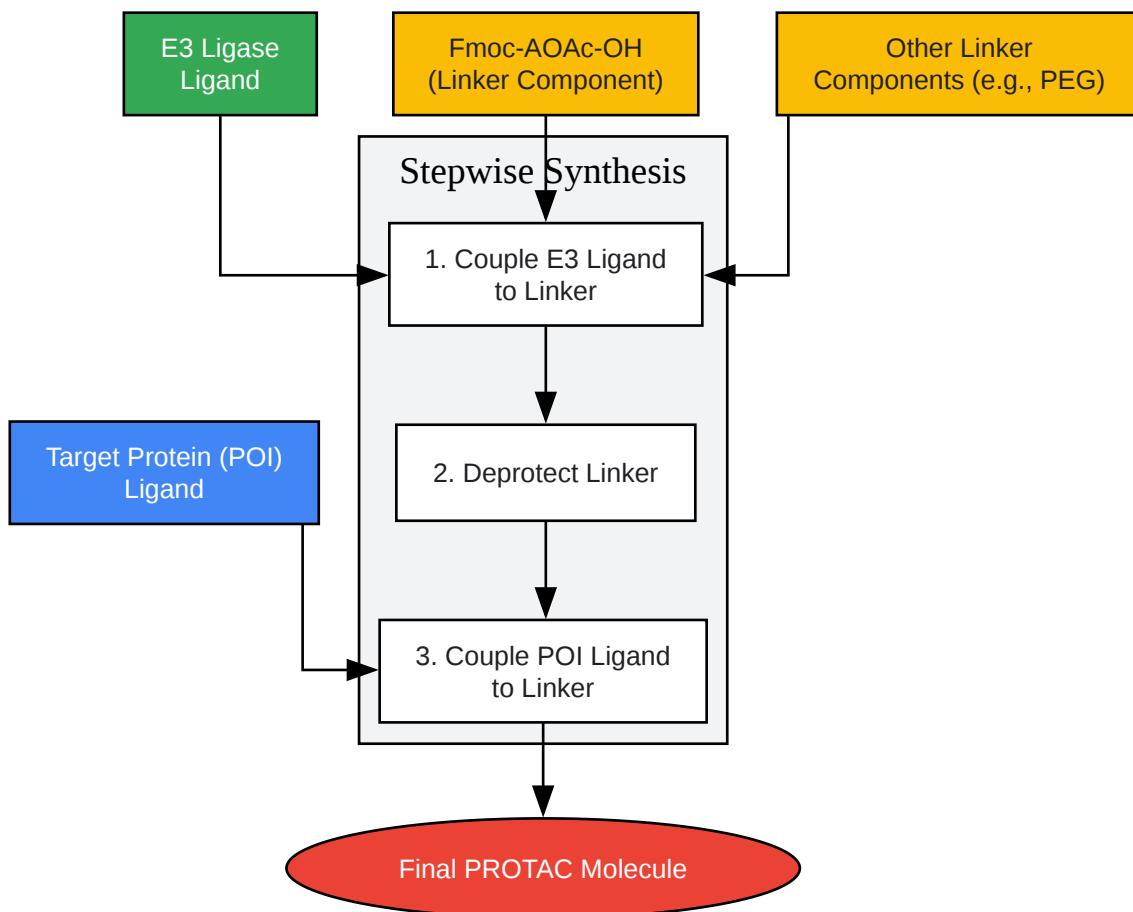
- Activation of the Carboxylic Acid: Activate the terminal carboxylic acid of the linker-aminoxy moiety (e.g., using NHS/EDC) to form an active ester.
- Conjugation to the Antibody: React the activated linker with the monoclonal antibody. The active ester will typically react with lysine residues on the antibody surface to form a stable amide bond.

Part 2: Conjugation of the Payload

- Preparation of the Payload: The cytotoxic payload should possess a ketone or aldehyde functionality.
- Oxime Ligation: React the aminoxy-functionalized antibody with the ketone- or aldehyde-containing payload under mildly acidic conditions (pH ~4-5) to form a stable oxime linkage.
- Purification: Purify the resulting ADC using techniques such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, free payload, and other impurities.

[Click to download full resolution via product page](#)

Mechanism of action for an ADC with a cleavable linker.


Application 3: PROteolysis TArgeting Chimeras (PROTACs)

Fmoc-AOAc-OH can also be incorporated into the linker of a PROTAC.[2][3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[15][16] A PROTAC consists of a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects the two.[16] The linker's composition and length are critical for the efficacy of the PROTAC.[17]

Conceptual Workflow for PROTAC Synthesis using Fmoc-AOAc-OH

The synthesis of a PROTAC is a modular process. **Fmoc-AOAc-OH** can be used as a building block to construct the linker.

- **Synthesis of Linker Components:** Synthesize or procure the target protein ligand, the E3 ligase ligand, and the linker components. **Fmoc-AOAc-OH** can be one of these linker components.
- **Stepwise Assembly:** The PROTAC is assembled in a stepwise manner. For example:
 - Couple the E3 ligase ligand to one end of the linker. If using **Fmoc-AOAc-OH**, the carboxylic acid can be activated and reacted with an amine on the E3 ligase ligand.
 - Deprotect the other end of the linker. If using **Fmoc-AOAc-OH**, the Fmoc group would be removed.
 - Couple the target protein ligand to the newly deprotected end of the linker.
- **Purification:** Purify the final PROTAC molecule using chromatography techniques.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-8-amino-3,6-dioxaoctanoic acid | 166108-71-0 chemicalbook.com
- 3. medchemexpress.com [medchemexpress.com]
- 4. bocsci.com [bocsci.com]
- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]
- 7. scbt.com [scbt.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Fmoc-8-amino-3,6-dioxaoctanoic acid - Nordic Biosite [nordicbiosite.com]
- 13. benchchem.com [benchchem.com]
- 14. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src [mdpi.com]
- 16. Early-Stage PROTAC Development and the Road to IND - AAPS Newsmagazine [aapsnewsmagazine.org]
- 17. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fmoc-AOAc-OH: A Versatile Tool in Drug Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b557817#applications-of-fmoc-aoac-oh-in-drug-discovery-and-development\]](https://www.benchchem.com/product/b557817#applications-of-fmoc-aoac-oh-in-drug-discovery-and-development)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com